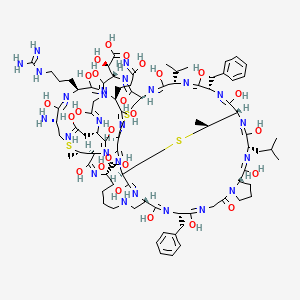
4-(2,4-Dimethylheptan-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2,4-Dimethylheptan-3-yl)phenol” is an organic compound that falls into the general chemical category of alkylphenols . It is also known as nonylphenol . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .
Molecular Structure Analysis
The molecular structure of “4-(2,4-Dimethylheptan-3-yl)phenol” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Physical And Chemical Properties Analysis
“4-(2,4-Dimethylheptan-3-yl)phenol” is a light yellow viscous liquid with a phenolic smell . It has a density of 0.953, a melting point of -8 to 2 °C, and a boiling point of 293 to 297 °C . Its solubility in water is 6 mg/L at pH 7 .Aplicaciones Científicas De Investigación
Estrogenic Activity
The estrogenic activities of various isomers of branched para-nonylphenols, including 4-(2,4-Dimethylheptan-3-yl)phenol, have been studied. These isomers show different levels of estrogenic activity, which is significant for understanding their impact on endocrine systems (Katase et al., 2008).
Environmental Behavior
The degradation and metabolism of various nonylphenol isomers by specific bacterial strains have been examined. These studies are crucial for understanding the environmental fate and ecological impact of these compounds (Gabriel et al., 2005).
Interaction with Other Chemicals
Research on the interaction of 4-(2,4-Dimethylheptan-3-yl)phenol with other chemicals, such as glutathione, has been conducted. These studies provide insights into the chemical's behavior in biological systems and its potential toxicological effects (Ludwig & Eyer, 1995).
Synthesis and Analytical Techniques
Studies have also been conducted on the synthesis of various nonylphenol isomers, including 4-(2,4-Dimethylheptan-3-yl)phenol, and their analysis using techniques like gas chromatography and mass spectrometry. These research efforts contribute to the development of methods for detecting and quantifying these compounds in various matrices (Lalah et al., 2001).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(2,4-dimethylheptan-3-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-5-6-12(4)15(11(2)3)13-7-9-14(16)10-8-13/h7-12,15-16H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQABNOBNXAJBFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C1=CC=C(C=C1)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726855 |
Source


|
| Record name | 4-(2,4-Dimethylheptan-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylheptan-3-yl)phenol | |
CAS RN |
1158978-65-4 |
Source


|
| Record name | 4-(2,4-Dimethylheptan-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,7-Dimethylbenz[a]anthracene](/img/structure/B588324.png)


![Ethyl 1-amino-4-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B588329.png)
![3-[2-(Diethylamino)ethyl]aniline](/img/structure/B588330.png)


